molecular formula C10H9N3S B2857239 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol CAS No. 77168-32-2

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol

Cat. No.: B2857239
CAS No.: 77168-32-2
M. Wt: 203.26
InChI Key: XFIHRBLXXUILBX-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is an organic compound that belongs to the class of pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine ring. The presence of a thiol group at the 4th position of the pyrimidine ring adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol typically involves the reaction of 2-aminopyridine with 2-chloro-6-methylpyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the chloro group of 2-chloro-6-methylpyrimidine, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIHRBLXXUILBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=C(N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321440
Record name 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77168-32-2
Record name 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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